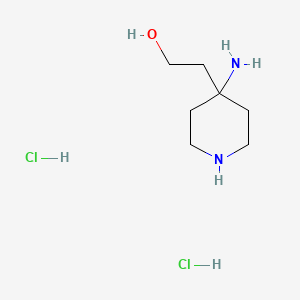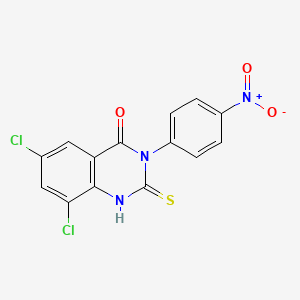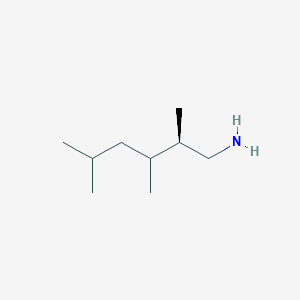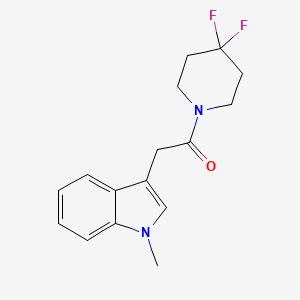![molecular formula C20H21N5OS B2691778 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone CAS No. 1004186-13-3](/img/structure/B2691778.png)
1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine nucleus being a key component. Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone, through its structural analogues, has been studied for its molecular interaction with the CB1 cannabinoid receptor. A detailed conformational analysis using the AM1 molecular orbital method identified distinct conformations that contribute to its binding interactions with the receptor. Unified pharmacophore models developed from these analyses suggest significant contributions of its structural moieties to antagonist activity against the CB1 receptor, emphasizing the compound's role in understanding receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Synthesis and Biological Activities
The compound's core structure has inspired the synthesis of various derivatives, exploring its potential in biological applications. Research into novel pyridine and fused pyridine derivatives highlights the compound's influence on antimicrobial and antioxidant activities. Such studies underscore its utility in generating new molecules with potential therapeutic applications, particularly in combating microbial infections and oxidative stress (Flefel et al., 2018).
Structure-Activity Relationships
Further investigations into the structure-activity relationships (SAR) of pyrazole derivatives, including the compound , have provided insights into the design of cannabinoid receptor antagonists. This research is crucial for developing compounds with potential therapeutic uses in mitigating the adverse effects of cannabinoids, demonstrating the compound's role in advancing pharmacological studies (Lan et al., 1999).
Optical Properties in Material Science
Beyond pharmacological applications, research has also extended into material science, examining the structure-dependent and environment-responsive optical properties of related heterocyclic systems. These studies reveal the compound's relevance in developing materials with specific optical characteristics, contributing to advances in materials science and engineering (Palion-Gazda et al., 2019).
Antimicrobial Compound Synthesis
The compound's structural framework has been utilized in synthesizing new heterocycles with notable antimicrobial properties. This research highlights its potential as a precursor in creating compounds that offer promising effects against various pathogenic strains, further demonstrating its versatility and utility in drug development (Zaki et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
This compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and proliferation.
Biochemical Pathways
The inhibition of serine/threonine-protein kinase B-raf by this compound affects the MAPK/ERK pathway . This pathway is involved in cell division, differentiation, and secretion. Disruption of this pathway can lead to altered cell functions and potentially to cell death.
Pharmacokinetics
The compound is a solid, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation due to the disruption of the MAPK/ERK pathway . This can lead to cell cycle arrest and potentially to cell death.
Zukünftige Richtungen
Piperidine derivatives continue to be a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different therapeutic applications . The importance of the piperidine nucleus in the field of drug discovery is highlighted in recent studies .
Eigenschaften
IUPAC Name |
1-piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(24-12-2-1-3-13-24)15-27-19-10-9-18(22-23-19)16-5-7-17(8-6-16)25-14-4-11-21-25/h4-11,14H,1-3,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMQYOKFSQDOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E)-2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2691707.png)
![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)
![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)


![N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691718.png)